molecular formula C21H21NO5 B3328910 (2-oxo-2-phenylmethoxyethyl) 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate CAS No. 53164-08-2

(2-oxo-2-phenylmethoxyethyl) 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate

Cat. No.: B3328910
CAS No.: 53164-08-2
M. Wt: 367.4 g/mol
InChI Key: UPQHZULEKGENIL-UHFFFAOYSA-N
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Description

The compound (2-oxo-2-phenylmethoxyethyl) 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate is a complex organic molecule that features both an indole and an ester functional group. Indole derivatives are known for their wide range of biological activities, making them significant in medicinal chemistry and pharmaceutical research . This compound, with its unique structure, holds potential for various applications in scientific research and industry.

Scientific Research Applications

(2-oxo-2-phenylmethoxyethyl) 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate: has several applications in scientific research:

Future Directions

Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, making them useful in developing new derivatives . Future research could focus on exploring these possibilities further.

Biochemical Analysis

Biochemical Properties

Benzyl 2-(2-(5-methoxy-2-methyl-1H-indol-3-yl)acetoxy)acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes. These interactions can lead to the modulation of enzyme activity, affecting the metabolism of other compounds .

Cellular Effects

Benzyl 2-(2-(5-methoxy-2-methyl-1H-indol-3-yl)acetoxy)acetate influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can influence the expression of genes involved in apoptosis and cell cycle regulation .

Molecular Mechanism

The molecular mechanism of action of Benzyl 2-(2-(5-methoxy-2-methyl-1H-indol-3-yl)acetoxy)acetate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific receptors or enzymes, leading to the inhibition or activation of their activity. For instance, indole derivatives have been shown to inhibit the activity of certain kinases, which play a role in cell signaling and growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzyl 2-(2-(5-methoxy-2-methyl-1H-indol-3-yl)acetoxy)acetate can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that indole derivatives can be stable under certain conditions but may degrade over time, leading to changes in their biological activity. Long-term exposure to this compound can result in alterations in cellular processes such as proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of Benzyl 2-(2-(5-methoxy-2-methyl-1H-indol-3-yl)acetoxy)acetate vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For example, indole derivatives have been shown to have a threshold effect, where a certain concentration is required to achieve a therapeutic response. Exceeding this threshold can result in toxicity and adverse effects on organ function .

Metabolic Pathways

Benzyl 2-(2-(5-methoxy-2-methyl-1H-indol-3-yl)acetoxy)acetate is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in the metabolism of xenobiotics and endogenous compounds. These interactions can affect metabolic flux and the levels of metabolites in the body. For instance, the modulation of cytochrome P450 activity by this compound can influence the metabolism of drugs and other bioactive molecules .

Transport and Distribution

The transport and distribution of Benzyl 2-(2-(5-methoxy-2-methyl-1H-indol-3-yl)acetoxy)acetate within cells and tissues involve interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, affecting its localization and accumulation in different tissues. For example, indole derivatives can interact with transporters such as P-glycoprotein, which plays a role in drug efflux and distribution .

Subcellular Localization

The subcellular localization of Benzyl 2-(2-(5-methoxy-2-methyl-1H-indol-3-yl)acetoxy)acetate can influence its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, indole derivatives can be localized to the mitochondria, where they can affect mitochondrial function and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-oxo-2-phenylmethoxyethyl) 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core . The esterification process can then be carried out by reacting the indole derivative with an appropriate acyl chloride or anhydride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

(2-oxo-2-phenylmethoxyethyl) 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-oxo-2-phenylmethoxyethyl) 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate: is unique due to its combination of an indole core with an ester functional group, which can confer distinct chemical reactivity and biological activity. This structural uniqueness allows it to interact with a broader range of biological targets and participate in diverse chemical reactions compared to simpler indole derivatives .

Properties

IUPAC Name

(2-oxo-2-phenylmethoxyethyl) 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c1-14-17(18-10-16(25-2)8-9-19(18)22-14)11-20(23)27-13-21(24)26-12-15-6-4-3-5-7-15/h3-10,22H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPQHZULEKGENIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)CC(=O)OCC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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